molecular formula C17H15BrFN5O B2891035 5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-22-2

5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2891035
CAS No.: 899974-22-2
M. Wt: 404.243
InChI Key: YSABSPRZRGGEGM-UHFFFAOYSA-N
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Description

5-Amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-bromobenzyl group at position 1 and a 4-fluorobenzyl carboxamide at position 2. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are notable for their modular synthesis and diverse biological applications, including targeting bacterial SOS response pathways, anticancer activity, and enzyme inhibition .

Key structural features:

  • Triazole core: Provides rigidity and hydrogen-bonding capacity.
  • 3-Bromobenzyl substituent: Introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABSPRZRGGEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H15BrFN4O\text{C}_{16}\text{H}_{15}\text{BrF}\text{N}_4\text{O}

The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. Common targets include:

  • Kinases : Inhibition or activation can lead to altered signaling pathways.
  • Proteases : Modulation may affect protein degradation processes.
  • G-protein coupled receptors (GPCRs) : Interaction can influence cellular responses.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for similar compounds have been reported as follows:

CompoundMIC (μM)Target
T4≤21.25Mtb
T5≤21.25Mtb
T6≤21.25Mtb
T11≤21.25Mtb
T14≤21.25Mtb

These findings suggest that this compound may similarly exhibit antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, a related triazole derivative demonstrated IC50 values against cancer cell lines such as AGS and HCT116:

Cell LineIC50 (μM)
AGS2.63 ± 0.17
HCT11611.57 ± 0.53

These results indicate that the compound could inhibit cancer cell proliferation effectively.

Study on Antitubercular Activity

In a recent study examining a series of triazole derivatives for their antitubercular properties, compounds were screened against the Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). Notably, eight compounds exhibited significant activity with MIC values below 21.25 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .

Study on Antifungal Activity

A comprehensive review highlighted the antifungal properties of 1,2,3-triazole-containing hybrids. The compounds demonstrated potent antifungal effects across various fungal strains, suggesting that similar structural analogs like this compound may also possess significant antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key analogues and their biological/physical properties:

Compound Name (CAS/ID) R1 (Triazole Substituent) R2 (Carboxamide Substituent) Key Data/Activity Reference
Target Compound 3-Bromobenzyl 4-Fluorobenzyl Structural basis for SOS response inhibition (inferred) -
5-Amino-1-(4-bromobenzyl)-... (886362-30-7) 4-Bromobenzyl Unsubstituted (H) Mp: 217–219°C; IR/NMR data reported
5-Amino-1-(3-chlorobenzyl)-... (899981-35-2) 3-Chlorobenzyl 4-Fluorobenzyl Mol. formula: C17H15ClFN5O; similar steric profile
5-Amino-1-(carbamoylmethyl)-... (Lead 1) Carbamoylmethyl Unsubstituted (H) IC50: 32 µM (LexA cleavage inhibition)
5-Amino-N-(2,4-dimethoxyphenyl)-... (Ref 17) 4-Fluorophenyl 2,4-Dimethoxyphenyl Antiproliferative activity (CNS cancer SNB-75 cells: GP = -27.30%)
Key Observations:

Positional Isomerism (Bromine) :

  • The 3-bromobenzyl group in the target compound vs. 4-bromobenzyl in alters electronic and steric interactions. The 3-bromo derivative may exhibit better target engagement due to reduced symmetry and enhanced dipole interactions.
  • Melting points (e.g., 217–219°C for the 4-bromo analogue ) suggest similar crystallinity, but solubility differences are likely due to substituent positioning.

Halogen Substitution (Br vs. Cl) :

  • The 3-chlorobenzyl analogue shares the 4-fluorobenzyl carboxamide with the target compound. Chlorine’s smaller size and lower electronegativity may reduce binding affinity compared to bromine but improve metabolic stability .

Carboxamide Variations :

  • The 4-fluorobenzyl group (common in the target and ) enhances membrane permeability compared to unsubstituted or polar carboxamides (e.g., Lead 1 in ).
  • Antiproliferative analogues with dimethoxyphenyl substituents highlight the scaffold’s versatility in targeting diverse pathways.
Bacterial SOS Response Inhibition
  • Lead 1 (Carbamoylmethyl substituent) : Demonstrated IC50 = 32 µM in LexA cleavage assays. Analogues with bulkier substituents (e.g., bromobenzyl) may enhance binding to LexA’s β-turn region, critical for self-cleavage .
  • Target Compound : The 3-bromobenzyl group’s steric bulk could mimic β-turn conformations more effectively than smaller substituents (e.g., chlorobenzyl), though direct assay data are lacking .
Anticancer Activity
  • 4-Fluorophenyl derivatives: Compounds like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... showed selective activity against CNS cancer cells (GP = -27.30%) . The target’s 4-fluorobenzyl group may similarly enhance interactions with kinase or protease targets.
Metabolic Stability
  • Bromine vs. Chlorine : Bromine’s larger size may increase metabolic susceptibility (e.g., debromination or oxidation) compared to chlorine, as seen in CAI metabolites .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Inferred) 4-Bromobenzyl Analogue 3-Chlorobenzyl Analogue
Molecular Weight ~407.2 g/mol 296.12 g/mol 359.79 g/mol
Melting Point Not reported 217–219°C Not reported
1H-NMR Features δ 7.11–7.65 (Ar-H) δ 7.11 (d, J=8.9 Hz, Ar-H) Similar aromatic shifts
IR Stretching (C=O) ~1666 cm⁻¹ 1666 cm⁻¹ Comparable

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